5-acetyl-N-((4,6-bis(dimethylamino)-1,3,5-triazin-2-yl)methyl)thiophene-2-carboxamide
Description
The compound 5-acetyl-N-((4,6-bis(dimethylamino)-1,3,5-triazin-2-yl)methyl)thiophene-2-carboxamide features a thiophene ring substituted with an acetyl group at position 5 and a carboxamide group at position 2. The carboxamide nitrogen is linked via a methyl bridge to a 1,3,5-triazine ring bearing two dimethylamino groups at positions 4 and 3. The dimethylamino groups enhance solubility and basicity, while the acetyl-thiophene moiety may contribute to π-π stacking or hydrogen-bonding interactions in biological systems.
Properties
IUPAC Name |
5-acetyl-N-[[4,6-bis(dimethylamino)-1,3,5-triazin-2-yl]methyl]thiophene-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20N6O2S/c1-9(22)10-6-7-11(24-10)13(23)16-8-12-17-14(20(2)3)19-15(18-12)21(4)5/h6-7H,8H2,1-5H3,(H,16,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WMEULSOHDRHVBC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=C(S1)C(=O)NCC2=NC(=NC(=N2)N(C)C)N(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20N6O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
5-acetyl-N-((4,6-bis(dimethylamino)-1,3,5-triazin-2-yl)methyl)thiophene-2-carboxamide is a compound of interest due to its potential biological activities, particularly in the fields of anticancer and antimicrobial research. This article synthesizes findings from various studies to provide a comprehensive overview of its biological activity.
Chemical Structure and Properties
The compound features a thiophene ring and a triazine moiety, which are linked through an acetyl group. The presence of dimethylamino groups enhances its solubility and reactivity, making it a candidate for various biological applications.
Anticancer Activity
Recent studies have demonstrated that derivatives of thiophene carboxamide exhibit significant anticancer properties. For instance, compounds similar to this compound were shown to inhibit the proliferation of Hep3B liver cancer cells with IC50 values ranging from 5.46 µM to 12.58 µM .
Table 1: Anticancer Activity of Thiophene Carboxamide Derivatives
| Compound | IC50 (µM) | Cell Line | Mechanism of Action |
|---|---|---|---|
| 2b | 5.46 | Hep3B | Tubulin binding similar to CA-4 |
| 2e | 12.58 | Hep3B | Induces cell cycle arrest |
| N-(3,4-dimethoxyphenyl)-3-(4-fluorophenyl)-5-methylisoxazole-4-carboxamide | 7.66 | Hep3B | Disrupts microtubule dynamics |
These compounds demonstrate a biomimetic role akin to Combretastatin A-4 (CA-4), a known antitumor agent, suggesting that modifications in the structure can enhance their efficacy against cancer cells.
Antimicrobial Activity
The structural components of the compound also suggest potential antimicrobial properties. Research on related thiophene derivatives has shown promising results against various pathogens. The presence of the thiophene ring is crucial for its antimicrobial activity due to its ability to interact with microbial cell membranes.
Table 2: Antimicrobial Activity of Related Thiophene Compounds
| Compound | Target Organism | Activity Level |
|---|---|---|
| Thiophene derivative A | E. coli | Moderate |
| Thiophene derivative B | S. aureus | Significant |
| Thiophene derivative C | C. albicans | High |
The studies indicate that the modifications in the thiophene structure can lead to enhanced interactions with bacterial cell walls or membranes, providing a pathway for developing new antimicrobial agents.
Case Studies
- Hep3B Cell Line Study : A study focusing on the effects of thiophene carboxamide derivatives on Hep3B cells revealed that certain compounds led to significant apoptosis and cell cycle arrest at the G2/M phase, indicating their potential as chemotherapeutic agents .
- Antimicrobial Screening : Another investigation assessed various thiophene derivatives against common pathogens and found that specific substitutions on the thiophene ring greatly influenced their antimicrobial potency .
Comparison with Similar Compounds
Triazine-Based Herbicides (Sulfonylurea Derivatives)
Triazine derivatives are widely used in herbicides, as exemplified by compounds like triflusulfuron methyl ester and metsulfuron methyl ester . These feature a 1,3,5-triazine core with sulfonylurea bridges and methoxy/ethoxy substituents. Key differences include:
| Property | Target Compound | Triazine Herbicides (e.g., Metsulfuron Methyl) |
|---|---|---|
| Triazine Substituents | 4,6-Bis(dimethylamino) groups (strong electron donors) | Methoxy, ethoxy, or methylamino groups (moderate electron donors) |
| Linked Functional Group | Thiophene-2-carboxamide with acetyl group | Sulfonylurea bridge linked to benzoate ester |
| Solubility | Likely higher water solubility due to dimethylamino groups | Moderate solubility, often formulated as esters for stability |
| Biological Target | Hypothesized enzyme inhibition (e.g., kinases or acetyltransferases) | Acetolactate synthase (ALS) inhibition in plants |
The dimethylamino groups in the target compound may enhance binding to eukaryotic enzymes compared to the methoxy groups in herbicides, which are optimized for plant-specific ALS .
Thiazolylmethylcarbamate Analogs
Compounds such as bis(thiazol-5-ylmethyl) carbamates share structural motifs with the target compound, particularly heterocyclic rings (thiazole vs. thiophene) and carbamate/urea linkages. Key distinctions:
| Property | Target Compound | Thiazolylmethylcarbamates |
|---|---|---|
| Core Heterocycle | Thiophene (5-membered, sulfur-containing) | Thiazole (5-membered, sulfur- and nitrogen-containing) |
| Functional Groups | Acetyl and carboxamide | Carbamate and urea linkages |
| Biological Activity | Potential kinase or protease inhibition (speculative) | Antiviral or anticancer activity (e.g., protease inhibition) |
Structural and Electronic Analysis
- In contrast, triazine herbicides rely on methoxy/ethoxy groups for moderate electron withdrawal, optimizing herbicidal activity .
- Thiophene vs. Thiazole : Thiophene lacks the nitrogen atom present in thiazole, reducing hydrogen-bonding capacity but increasing lipophilicity. This may influence membrane permeability in biological systems .
Research Implications and Hypotheses
While direct data on the target compound’s activity is unavailable, structural analogs suggest:
Agrochemical Potential: The triazine moiety could target plant enzymes, but the dimethylamino groups may reduce selectivity compared to commercial herbicides.
Pharmaceutical Applications : The acetyl-thiophene carboxamide may mimic kinase inhibitors (e.g., imatinib), where heterocycles anchor binding to ATP pockets.
Q & A
Q. Table 1: Optimized Reaction Conditions for Triazine-Thiophene Coupling
| Parameter | Condition Range | Impact on Yield | Reference |
|---|---|---|---|
| Catalyst (Pd(OAc)₂) | 2–10 mol% | Max yield at 5% | |
| Solvent | DMF > DMSO > Toluene | DMF optimal | |
| Temperature | 60–80°C | 70°C ideal |
Q. Table 2: Key Spectral Markers for Structural Validation
| Technique | Critical Signals | Reference |
|---|---|---|
| ¹H NMR | Acetyl (2.5 ppm), Methylene (4.5 ppm) | |
| ¹³C NMR | Thiophene C=O (165 ppm) | |
| IR | Amide C=O (1650 cm⁻¹) |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
